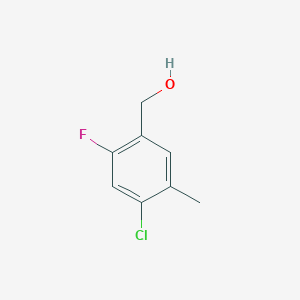

4-Chloro-2-fluoro-5-methylbenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQSPOOYNGCJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogenated Benzyl Alcohol Scaffolds in Modern Organic Synthesis Research

Halogenated benzyl (B1604629) alcohol scaffolds are a cornerstone in contemporary organic synthesis, valued for their versatile reactivity. The presence of halogen atoms on the benzene (B151609) ring and a hydroxyl group on the methyl substituent provides multiple reaction sites. The hydroxyl group can be easily converted into a better leaving group, facilitating nucleophilic substitution reactions (SN1 or SN2), or oxidized to form the corresponding aldehyde or carboxylic acid. organic-chemistry.orgnih.govyoutube.com

The halogen substituents, depending on their nature and position, modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Furthermore, halogens serve as crucial handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. Research has shown that ortho-halogenation, in particular, can influence the conformational properties of benzyl alcohols, which can be a critical factor in asymmetric synthesis and molecular recognition. rsc.org The strategic placement of halogens allows chemists to fine-tune the electronic and steric properties of synthetic intermediates, making these scaffolds indispensable in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The Distinctive Structural Features of 4 Chloro 2 Fluoro 5 Methylbenzyl Alcohol and Their Synthetic Implications

4-Chloro-2-fluoro-5-methylbenzyl alcohol is a polysubstituted aromatic compound with a precise arrangement of functional groups that dictates its chemical behavior. Its structure features a benzyl (B1604629) alcohol core, substituted with a chloro group at position 4, a fluoro group at position 2, and a methyl group at position 5.

The synthetic implications of this unique substitution pattern are manifold:

Orthogonal Reactivity : The different halogens (fluorine and chlorine) can exhibit differential reactivity in certain cross-coupling reactions, allowing for sequential and site-selective modifications of the aromatic ring. The C-Cl bond is generally more reactive than the C-F bond in many palladium-catalyzed reactions.

Modulated Acidity and Reactivity : The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density of the aromatic ring and increases the acidity of the benzylic proton. The ortho-fluoro substituent can exert a significant inductive effect and potentially participate in hydrogen bonding, influencing the reactivity of the adjacent benzylic alcohol group. rsc.org

Steric and Electronic Guidance : The substitution pattern provides steric hindrance and electronic bias, which can be exploited to control the regioselectivity of further reactions on the aromatic ring or transformations of the alcohol functionality.

These features make this compound a valuable intermediate for constructing highly functionalized molecules where precise control over substitution is required.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1805042-06-1 |

| IUPAC Name | (4-chloro-2-fluoro-5-methylphenyl)methanol |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Canonical SMILES | Cc1cc(CO)c(F)cc1Cl |

| InChI Key | XFQSPOOYNGCJLJ-UHFFFAOYSA-N |

Data sourced from Fluorochem. fluorochem.co.uk

Overview of the Academic Research Landscape Pertaining to Substituted Aromatic Building Blocks

Strategic Considerations in the Regioselective Functionalization of Aromatic Precursors

The primary challenge in synthesizing a molecule like this compound lies in achieving the correct 1,2,4,5-substitution pattern. The order in which the chloro, fluoro, and methyl groups are introduced, along with the subsequent functionalization to form the benzyl (B1604629) alcohol, is critical. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent additions.

Strategic synthesis planning involves a retrosynthetic analysis, starting from the target molecule and working backward to identify suitable precursors. A plausible approach would begin with a disubstituted toluene (B28343) derivative. For instance, starting with 2-fluorotoluene, the subsequent chlorination and methylation steps must be guided to the correct positions. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence on electrophilic aromatic substitution must be carefully managed to avoid the formation of undesired isomers.

Advanced techniques such as directed ortho-metalation (DoM) or lateral metalation offer powerful tools for achieving high regioselectivity. rsc.orgrsc.org In a DoM strategy, a directing group on the aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. This creates a nucleophilic aryllithium species that can then react with an electrophile to introduce a desired substituent with high precision. While the final hydroxymethyl group is not a strong directing group itself, a precursor functional group, such as a tertiary amide, could be employed to direct the initial functionalizations before being converted to the final alcohol. rsc.org

| Parameter | Description | Relevance to Synthesis |

| Directing Group Effects | The ability of a substituent on an aromatic ring to direct incoming electrophiles to the ortho, meta, or para positions. | The interplay between the fluoro (ortho, para), chloro (ortho, para), and methyl (ortho, para) groups dictates the feasibility of sequential electrophilic additions. |

| Steric Hindrance | The spatial arrangement of atoms that may prevent or slow down a chemical reaction. | Steric hindrance can be exploited to favor one regioisomer over another, especially in ortho-substituted precursors. |

| Directed Metalation | The use of a directing functional group to achieve regioselective deprotonation and subsequent functionalization of an aromatic C-H bond. researchgate.net | Allows for the precise introduction of substituents at positions that are difficult to access through classical electrophilic substitution. |

| Precursor Selection | The choice of the starting aromatic compound that will be elaborated into the final product. | A strategically chosen precursor (e.g., 2,4-disubstituted toluene) can simplify the synthetic route and improve overall yield and purity. |

Novel Catalytic Approaches for Directed Chlorination, Fluorination, and Methylation

Modern synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. The introduction of chlorine, fluorine, and methyl groups onto an aromatic ring can be achieved through various advanced catalytic systems.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-halogen and carbon-carbon bonds. nih.gov These methods offer a powerful alternative to traditional electrophilic aromatic substitution, often proceeding under milder conditions and with broader functional group tolerance.

Chlorination and Fluorination: Palladium-catalyzed C-H activation is an effective strategy for introducing halogen atoms. nih.gov For fluorination, a Pd(II) catalyst can facilitate the reaction between an aromatic C-H bond and an electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium triflate. nih.gov Similar catalytic cycles can be employed for chlorination using appropriate chlorine sources. These reactions often require a directing group to achieve high regioselectivity, guiding the catalyst to a specific C-H bond. rsc.org

Methylation: Suzuki-Miyaura or Stille cross-coupling reactions are standard methods for forming C-C bonds. A suitably halogenated or borylated aromatic precursor could be coupled with a methylating agent (e.g., methylboronic acid or methyltin reagents) in the presence of a palladium catalyst to introduce the methyl group.

The table below summarizes hypothetical conditions for transition metal-catalyzed functionalization relevant to the synthesis of the target molecule's precursors.

| Transformation | Catalyst System | Reagents | Potential Advantages |

| Directed C-H Fluorination | Pd(OAc)₂ / Ligand | N-Fluorobenzensulfonimide (NFSI) | High regioselectivity, mild conditions. nih.gov |

| Directed C-H Chlorination | Ru(II) or Rh(III) complexes | N-Chlorosuccinimide (NCS) | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. |

| Cross-Coupling Methylation | Pd(PPh₃)₄ / Base | Methylboronic acid | High yield, excellent functional group tolerance. |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique selectivity and a favorable environmental profile.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. For instance, visible-light-mediated organocatalysis can activate benzylic C-H bonds for functionalization. acs.orgresearchgate.net While direct application to the specific multi-substituted target is complex, organocatalytic methods for aromatic fluorination have been developed, sometimes employing specific serine-based catalysts for electrophilic fluorination. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While the initial halogenation and methylation of the aromatic ring are challenging for biocatalysis, the final step—the reduction of a 4-chloro-2-fluoro-5-methylbenzaldehyde (B2486965) precursor to the target benzyl alcohol—is ideally suited for this approach. Whole-cell biocatalysis using bacteria or yeast containing alcohol dehydrogenases can perform this reduction with high efficiency and enantioselectivity (if applicable), using renewable resources and avoiding harsh chemical reducing agents. mdpi.com

| Catalytic Method | Catalyst Example | Target Reaction | Key Features |

| Organocatalysis | β,β-diaryl serine derivatives | Electrophilic Fluorination | Metal-free, potential for asymmetric induction. mdpi.com |

| Biocatalysis | Alcohol Dehydrogenase (whole-cell) | Aldehyde Reduction | Aqueous media, mild conditions (room temp, neutral pH), high selectivity, biodegradable catalyst. mdpi.com |

Green Chemistry Principles in the Development of Synthetic Routes to this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly integral to the development of modern synthetic routes.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those with low atom economy, like many classical substitution reactions that generate stoichiometric byproducts. nih.gov

In synthesizing this compound, choosing catalytic C-H activation over a classical multi-step route involving stoichiometric reagents can significantly improve atom economy. For example, a direct C-H chlorination step is more atom-economical than a Sandmeyer reaction, which requires diazotization and generates nitrogen gas and salt waste.

| Reaction Type | Description | Atom Economy | Example |

| Addition | All reactant atoms are incorporated into the product. | 100% (Ideal) | Catalytic hydrogenation of an aldehyde to an alcohol. acs.org |

| Substitution | An atom or group is replaced by another, generating a byproduct. | Lower | Aromatic nitration followed by reduction, diazotization, and substitution (e.g., Sandmeyer reaction). |

| Catalytic C-H Activation | A C-H bond is directly converted to a C-X bond, often with a recyclable catalyst and a simple co-reagent. | High | Direct arylation where the only byproduct is a simple molecule like water or acetic acid. |

Maximizing reaction efficiency also involves optimizing yields and minimizing purification steps, which reduces solvent and energy consumption. Convergent synthetic strategies, where different fragments of the molecule are prepared separately and then joined, are often more efficient than linear syntheses for complex molecules. royalsocietypublishing.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives. echemi.com

Sustainable Solvents: For the synthesis of benzyl alcohol derivatives, alternatives to chlorinated solvents are highly desirable. Water is an excellent green solvent, particularly for biocatalytic steps. mdpi.comresearchgate.net Other green solvents include propylene (B89431) carbonate, which has been used for iron-catalyzed etherification of benzyl alcohols, and deep eutectic solvents (DESs), which have shown promise for highly regioselective lithiation reactions. rsc.orgacs.org

Energy-Efficient Protocols: Reducing energy consumption is another key green chemistry goal. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby saving significant energy. Similarly, continuous flow chemistry, where reagents are pumped through a reactor, offers better heat control, improved safety, and higher efficiency compared to traditional batch processing.

| Green Approach | Technology/Method | Application in Synthesis | Benefits |

| Solvent Replacement | Propylene Carbonate | Iron-catalyzed reactions of benzyl alcohols. nih.gov | Low toxicity, biodegradable, high boiling point. |

| Solvent Replacement | Water | Biocatalytic reduction, some halogenations. researchgate.net | Non-toxic, inexpensive, non-flammable. |

| Energy Efficiency | Microwave Irradiation | Palladium-catalyzed cross-coupling. | Drastic reduction in reaction time, uniform heating. |

| Process Intensification | Continuous Flow Reactors | Halogenation, lithiation, hydrogenation. | Enhanced safety, better process control, easier scale-up. |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Exploration of Reactivity Profiles at the Benzylic Alcohol Moiety

The hydroxymethyl group attached to the substituted benzene (B151609) ring is a primary site of chemical reactivity. Its transformations are central to the synthetic utility of this compound, allowing for its conversion into a variety of other functional groups.

Oxidative and Reductive Transformations

The benzylic alcohol can undergo both oxidation and reduction, leading to compounds with different oxidation states at the benzylic carbon.

Oxidation: The primary alcohol group is readily oxidized to form 4-chloro-2-fluoro-5-methylbenzaldehyde. nih.gov This transformation is a key step in the synthesis of various derivatives. Milder oxidizing agents are typically employed to prevent over-oxidation to the corresponding carboxylic acid.

Reduction: While the benzylic alcohol is already in a reduced state, further reaction under reductive conditions can lead to the cleavage of the C-O bond, a process known as hydrogenolysis. This typically requires catalytic hydrogenation and can be influenced by the electronic properties of the substituents on the aromatic ring. For instance, the presence of electron-donating groups can sometimes facilitate this process. researchgate.net

Table 1: Oxidative and Reductive Transformations

| Transformation | Typical Reagents | Resulting Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | 4-Chloro-2-fluoro-5-methylbenzaldehyde |

| Hydrogenolysis (Reduction) | H₂, Pd/C, acidic or basic conditions | 1-Chloro-4-fluoro-2,5-dimethylbenzene |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires its conversion into a better leaving group, such as water (by protonation under acidic conditions) or a tosylate ester. These reactions typically proceed via an Sₙ2 mechanism for primary benzylic alcohols, though an Sₙ1 pathway involving a benzylic carbocation can occur under forcing conditions. youtube.com

Common nucleophilic substitution reactions include:

Conversion to Benzyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 4-chloro-2-fluoro-5-methylbenzyl chloride or bromide, respectively. youtube.com

Formation of Ethers: In the presence of a strong acid and another alcohol, an ether can be formed. Alternatively, Williamson ether synthesis can be employed by first converting the alcohol to its alkoxide.

Reaction with Amines: Under mechanochemical conditions, primary benzylic alcohols can be activated and react with various amines to yield alkylated amine products. chemrxiv.org

Table 2: Nucleophilic Substitution Reactions

| Nucleophile/Reagent | Reaction Conditions | Product Type |

|---|---|---|

| SOCl₂, pyridine (B92270) | Standard | Benzyl chloride |

| PBr₃ | Standard | Benzyl bromide |

| TsCl, pyridine | Standard | Benzyl tosylate |

| Secondary Amine (e.g., Piperidine) | Mechanochemical activation | Tertiary Benzylamine |

Aromatic Substitution Reactions of the Substituted Phenyl Ring

The reactivity of the benzene ring is heavily influenced by the electronic effects of the attached chloro, fluoro, methyl, and hydroxymethyl substituents. These groups dictate the ring's susceptibility to electrophilic or nucleophilic attack and control the regioselectivity of these reactions.

Directed Ortho Metalation and Related Lithiation Studies

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. In this process, a substituent, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the proton at an adjacent ortho position.

For this compound, the fluoro substituent is a potential DMG. The hydroxymethyl group, upon deprotonation to its corresponding alkoxide, can also act as a DMG. Lithiation would be expected to occur at the position ortho to the directing group. Given the substitution pattern, the most likely site for lithiation would be the C6 position, which is ortho to the fluorine atom. This lithiated intermediate can then be trapped with various electrophiles to introduce a new substituent at that position. youtube.com

Influence of Halogen and Methyl Substituents on Aromatic Electrophilic and Nucleophilic Reactivity

The substituents on the phenyl ring have competing effects on its reactivity towards electrophiles (Electrophilic Aromatic Substitution, EAS) and nucleophiles (Nucleophilic Aromatic Substitution, SₙAr).

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The reactivity is governed by the combined inductive and resonance effects of the substituents.

-CH₃ (Methyl): An activating group that donates electron density through an inductive effect, making the ring more nucleophilic. It is an ortho, para-director. msu.edu

-F (Fluoro) and -Cl (Chloro): These are deactivating groups due to their strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

-CH₂OH (Hydroxymethyl): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom.

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -F | C2 | Deactivating (Inductive) | Ortho, Para |

| -Cl | C4 | Deactivating (Inductive) | Ortho, Para |

| -CH₃ | C5 | Activating (Inductive) | Ortho, Para |

| -CH₂OH | C1 | Weakly Deactivating (Inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions are less common than EAS and require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen). libretexts.orgnih.gov

In this compound, the ring is not strongly activated towards SₙAr. While it possesses two halogen atoms that could act as leaving groups, it lacks powerful electron-withdrawing groups necessary to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Therefore, nucleophilic aromatic substitution would likely require harsh reaction conditions or the use of highly reactive nucleophiles. nih.gov

Rearrangement Reactions and Elucidation of Reaction Pathways

Rearrangement reactions involving this compound could potentially occur under conditions that generate a carbocation at the benzylic position. For example, treatment with a strong protic acid could lead to the formation of a primary benzylic carbocation via an Sₙ1-type mechanism.

While primary carbocations are generally unstable, the benzylic position offers some resonance stabilization. If formed, this carbocation could be susceptible to rearrangement. msu.edu A plausible, though not necessarily favorable, pathway could involve a Wagner-Meerwein shift. In such a scenario, one of the adjacent groups on the aromatic ring (e.g., the methyl group) could migrate to the benzylic carbon. This would result in the formation of a more stable secondary carbocation on the aromatic ring, leading to a rearranged product upon reaction with a nucleophile. Elucidating such a pathway would require detailed mechanistic studies, including isotopic labeling and computational analysis, as complex reaction sequences can produce structures remarkably different from the starting material. msu.edu

Stereochemical Control and Diastereoselective/Enantioselective Syntheses Utilizing this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented applications of this compound in stereocontrolled chemical transformations. Despite the importance of chiral substituted benzyl alcohols as intermediates in the synthesis of pharmaceuticals and other bioactive molecules, there is currently no available research detailing the use of this specific compound in diastereoselective or enantioselective reactions.

The exploration of a chemical compound's potential to induce stereoselectivity is a critical aspect of modern synthetic chemistry. Such investigations typically involve the use of the target molecule as a substrate, a chiral auxiliary, or a precursor to a chiral catalyst. Methodologies for achieving stereochemical control are diverse and include enzymatic resolutions, asymmetric catalysis with chiral metal complexes, and the use of stoichiometric chiral reagents.

However, searches of scholarly databases for terms such as "stereoselective synthesis involving this compound," "diastereoselective reactions of this compound," and "enantioselective transformations using this compound" did not yield any relevant studies. This lack of data prevents a detailed discussion of its role in stereochemical control, including the presentation of research findings or data tables related to its efficacy in inducing desired stereochemical outcomes.

The absence of such information in the public domain suggests that this compound may be a relatively new or understudied compound in the context of asymmetric synthesis. Future research may yet uncover its potential in this specialized area of organic chemistry.

Strategic Applications of 4 Chloro 2 Fluoro 5 Methylbenzyl Alcohol As a Versatile Synthetic Intermediate

Derivatization to Advanced Aromatic Aldehydes and Carboxylic Acids

The primary alcohol functional group in 4-chloro-2-fluoro-5-methylbenzyl alcohol is a key site for synthetic modification, particularly through oxidation. This transformation allows for the synthesis of the corresponding aldehyde and carboxylic acid, which are themselves important intermediates in numerous chemical industries.

The oxidation of benzyl (B1604629) alcohols to aldehydes requires carefully controlled conditions to prevent over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed for this purpose. For instance, methods utilizing catalysts like pyrazinium chlorochromate (PCC) functionalized on carbonitride nanosheets offer an efficient route for the oxidation of benzyl alcohols to aldehydes. nih.gov Similarly, copper-catalyzed aerobic oxidation systems provide an inexpensive and effective way to achieve this transformation. rsc.orgresearchgate.net

Further oxidation of the intermediate aldehyde, or direct oxidation of the benzyl alcohol, yields 4-chloro-2-fluoro-5-methylbenzoic acid. One-pot procedures have been developed that merge a copper-catalyzed oxidation with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) to convert benzylic alcohols directly to carboxylic acids. rsc.orgresearchgate.net Other methods for the oxidation of substituted toluenes and benzyl derivatives to benzoic acids include the use of molecular oxygen with cobalt-based catalysts or photo-irradiation in the presence of hydrobromic acid. organic-chemistry.org A convenient two-step, one-pot procedure using NaOCl and TEMPO, followed by NaClO2 oxidation, is also applicable to a wide range of alcohols. nih.gov

The resulting 4-chloro-2-fluoro-5-methylbenzaldehyde (B2486965) and 4-chloro-2-fluoro-5-methylbenzoic acid are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The aldehyde, for example, can undergo further reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to generate a diverse array of more complex molecules. The carboxylic acid can be converted to esters, amides, and acid chlorides, which are fundamental transformations in organic synthesis.

Table 1: Proposed Derivatization of this compound

| Starting Material | Target Derivative | Proposed Reagents/Conditions |

|---|---|---|

| This compound | 4-Chloro-2-fluoro-5-methylbenzaldehyde | Pyridinium chlorochromate (PCC), Cu/TEMPO/O2 |

| This compound | 4-Chloro-2-fluoro-5-methylbenzoic acid | KMnO4, CrO3, TEMPO/NaOCl/NaClO2, Cu-catalyzed oxidation followed by Lindgren oxidation |

| 4-Chloro-2-fluoro-5-methylbenzaldehyde | 4-Chloro-2-fluoro-5-methylbenzoic acid | NaClO2 (Pinnick oxidation) |

Utilization in the Construction of Substituted Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives can serve as valuable synthons for the creation of diverse heterocyclic libraries. The benzyl alcohol can be converted to the corresponding benzyl halide, a reactive intermediate for N- and C-alkylation reactions in the synthesis of nitrogen-containing heterocycles.

For example, the conversion of the benzyl alcohol to 4-chloro-2-fluoro-5-methylbenzyl chloride or bromide creates a potent electrophile. This benzyl halide can then be reacted with various nucleophiles, such as amines, thiols, and enolates, to introduce the substituted benzyl moiety into a heterocyclic scaffold. This approach is instrumental in the synthesis of a wide range of biologically active molecules. researchgate.net

Furthermore, the aldehyde derivative, 4-chloro-2-fluoro-5-methylbenzaldehyde, is a key building block for the synthesis of heterocycles through condensation reactions. For instance, it can participate in the Hantzsch pyridine (B92270) synthesis to produce dihydropyridines or in the Biginelli reaction to form dihydropyrimidinones. These multicomponent reactions are powerful tools for generating molecular diversity in drug discovery programs. The in-situ synthesis of 1,4-dihydropyridine (B1200194) and 3,4-dihydropyrimidin-2-(1H)-one derivatives can be achieved from benzyl alcohols using a pyrazinium chlorochromate-functionalized carbonitride catalyst. nih.gov

The presence of the halogen and methyl substituents on the aromatic ring of these heterocyclic derivatives allows for further functionalization through cross-coupling reactions, enabling the generation of extensive and structurally diverse compound libraries for screening and optimization in various applications.

Role in the Total Synthesis of Complex Organic Architectures

Polysubstituted aromatic compounds are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. nih.govrsc.org this compound represents a highly functionalized building block that can be strategically incorporated into the total synthesis of complex organic molecules.

The distinct electronic and steric properties imparted by the chloro, fluoro, and methyl substituents can be exploited to control the regioselectivity of subsequent reactions on the aromatic ring. For instance, the existing substitution pattern can direct further electrophilic aromatic substitution reactions to specific positions, allowing for the controlled assembly of more elaborate aromatic systems.

Moreover, the functional handles present in this compound and its derivatives can be used to connect this aromatic core to other fragments of a target molecule. The benzyl alcohol itself can participate in ether and ester linkages. The corresponding benzyl halide can be used in cross-coupling reactions, such as the Negishi coupling of in-situ generated organozinc reagents, to form carbon-carbon bonds with other molecular fragments. nih.gov

Precursor for the Development of Specialty Chemical Monomers and Advanced Material Scaffolds

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of specialty monomers and the development of advanced materials. The benzyl alcohol functionality can be a point of polymerization or can be modified to introduce polymerizable groups.

For example, benzyl alcohol itself can undergo polymerization in the presence of strong acids like anhydrous hydrogen fluoride (B91410) to form poly(phenylenemethylene). kpi.ua This suggests that this compound could be used to synthesize substituted poly(phenylenemethylene)s with tailored properties. The presence of the halogen and methyl groups on the polymer backbone would influence its solubility, thermal stability, and other material characteristics.

Alternatively, the benzyl alcohol can be derivatized to introduce other polymerizable functionalities. For instance, it could be reacted with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) esters. These monomers could then be polymerized or copolymerized to create a wide range of advanced materials with potential applications in coatings, adhesives, and specialty plastics. Copolymers of vinyl benzyl alcohol with styrene (B11656) have been synthesized and shown to form film coatings with high biocidal activity. finechem-mirea.rufinechem-mirea.ru

The halogen atoms on the aromatic ring also provide opportunities for further modification, both at the monomer stage and on the final polymer. These sites can be used for cross-linking reactions or for the introduction of other functional groups to fine-tune the material's properties.

Table 2: Potential Monomers Derived from this compound

| Monomer Name | Potential Polymer Type |

|---|---|

| 4-Chloro-2-fluoro-5-methylbenzyl acrylate | Polyacrylate |

| 4-Chloro-2-fluoro-5-methylbenzyl methacrylate | Polymethacrylate |

| 4-Chloro-2-fluoro-5-methylstyrene (via dehydration of the corresponding ethylbenzyl alcohol) | Polystyrene |

| N-(4-Chloro-2-fluoro-5-methylbenzyl)acrylamide | Polyacrylamide |

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Fluoro 5 Methylbenzyl Alcohol and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Conformational Landscapes

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-chloro-2-fluoro-5-methylbenzyl alcohol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be instrumental in elucidating its fundamental properties.

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The chlorine and fluorine atoms, being highly electronegative, would act as electron-withdrawing groups through the inductive effect, while also participating in resonance effects. The methyl group, in contrast, is a weak electron-donating group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Conformational analysis of this compound is also a key application of DFT. The rotation around the C-C bond connecting the benzyl (B1604629) group to the alcohol moiety, and the orientation of the hydroxyl group, will define the molecule's conformational landscape. Studies on fluorinated benzyl alcohol derivatives have shown that intramolecular hydrogen bonding and other non-covalent interactions can significantly influence the stability of different conformers. In the case of this compound, potential intramolecular interactions between the hydroxyl hydrogen and the adjacent fluorine atom could lead to a preferred conformation, which can be identified by locating the global minimum on the potential energy surface through DFT calculations.

Table 1: Representative Data from DFT Calculations on a Substituted Benzyl Alcohol

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -A eV |

| LUMO Energy | -B eV |

| HOMO-LUMO Gap | (A-B) eV |

| Rotational Constants | A, B, C GHz |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Quantum Mechanical Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Quantum mechanical (QM) modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, a primary reaction of interest would be its oxidation to the corresponding aldehyde, 4-chloro-2-fluoro-5-methylbenzaldehyde (B2486965), a common transformation for benzyl alcohols.

QM methods, particularly DFT, can be used to map the entire reaction pathway for such an oxidation. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides vital insights into the mechanism of the reaction.

Prediction of Spectroscopic Parameters for Research-Level Structural Elucidation

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra would be of great interest.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule, taking into account the shielding effects of the surrounding electronic environment. The predicted spectrum can then be compared with experimental data to confirm the molecular structure. Studies on related chloro-fluorotoluene derivatives have demonstrated a good correlation between calculated and experimental NMR chemical shifts.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be computed using DFT. These calculated frequencies can be correlated with the peaks observed in the experimental IR and Raman spectra. The calculations also provide information on the intensity of each vibrational mode, which aids in the assignment of the experimental spectra. To improve the accuracy of the predicted frequencies, a scaling factor is often applied to the calculated values to account for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted Vibrational Frequencies for a Substituted Benzyl Alcohol (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| O-H stretch | 3650 | 3508 | 50.2 |

| C-H (aromatic) stretch | 3100-3000 | 2980-2884 | 10.5 |

| C-H (methyl) stretch | 2950-2850 | 2836-2740 | 25.8 |

| C=C (aromatic) stretch | 1600-1450 | 1538-1394 | 30.1 |

| C-O stretch | 1200 | 1154 | 80.7 |

| C-F stretch | 1150 | 1106 | 95.3 |

| C-Cl stretch | 750 | 721 | 65.4 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in a condensed phase, such as in a solvent or interacting with a biological membrane.

An MD simulation would involve creating a simulation box containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system over time.

Analysis of this trajectory can provide a wealth of information. For instance, it can reveal the solvation structure around the molecule, showing how solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Hydrogen bonding between the alcohol's hydroxyl group and solvent molecules can also be analyzed to understand the strength and dynamics of these interactions.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Chloro 2 Fluoro 5 Methylbenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of 4-Chloro-2-fluoro-5-methylbenzyl alcohol. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the methyl group protons (CH₃), and the hydroxyl proton (OH). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. Spin-spin coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns, providing valuable information about their relative positions on the benzene (B151609) ring.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF), a key diagnostic feature. The chemical shifts of the aromatic carbons would further confirm the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, definitively assigning each signal.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic H (position 3) | 7.0 - 7.5 | Doublet of doublets | J(H,H), J(H,F) |

| Aromatic H (position 6) | 7.0 - 7.5 | Singlet (or narrow doublet due to long-range coupling) | - |

| CH₂OH | ~4.7 | Singlet (or doublet if coupled to OH) | - |

| OH | Variable (typically 1.5 - 4.0) | Broad singlet | - |

| CH₃ | ~2.3 | Singlet | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling to Fluorine |

| C-F | 155 - 165 | Large ¹J-CF |

| C-Cl | 130 - 140 | Small long-range coupling |

| C-CH₃ | 135 - 145 | Small long-range coupling |

| C-CH₂OH | 130 - 140 | Small long-range coupling |

| Aromatic CH | 115 - 130 | Variable J-CF |

| CH₂OH | ~60 | No |

| CH₃ | ~20 | No |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques would be indispensable for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₈H₈ClFO.

The mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with isotopic peaks for chlorine ([M+2]⁺), which would be approximately one-third the intensity of the molecular ion peak. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O), and cleavage of the benzylic carbon-carbon bond. Tandem mass spectrometry (MS/MS) could be used to further investigate these fragmentation patterns, providing deeper structural insights and aiding in the identification of any reaction intermediates during its synthesis.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of sufficient quality, X-ray crystallography would offer the most definitive structural determination. This technique would provide precise three-dimensional coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Key parameters such as bond lengths, bond angles, and torsion angles would be determined with high accuracy. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state properties of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and In-Situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in this compound. The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring and the methyl and methylene groups would be observed between 2850 and 3100 cm⁻¹. The C-O stretching of the primary alcohol would appear in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-Cl and C-F stretching vibrations would also be present at lower frequencies.

Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. Both techniques could be employed for in-situ reaction monitoring, allowing for the real-time tracking of the appearance of the product and the disappearance of reactants during its synthesis.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 | FTIR |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | FTIR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | FTIR, Raman |

| C-O | Stretching | 1000-1050 | FTIR |

| C-F | Stretching | 1000-1400 | FTIR |

| C-Cl | Stretching | 600-800 | FTIR |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex reaction mixtures. High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column, would be a primary method for determining its purity. A single sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) would also be a powerful tool. The gas chromatogram would provide information on the volatility and purity of the compound, while the coupled mass spectrometer would confirm its identity by providing its mass spectrum. GC-MS is particularly useful for identifying and quantifying any impurities or byproducts present in a sample.

Future Research Trajectories and Unexplored Avenues for 4 Chloro 2 Fluoro 5 Methylbenzyl Alcohol

Development of Novel Biocatalytic Routes for its Derivatization and Application

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The application of enzymes and whole-cell systems to transform 4-Chloro-2-fluoro-5-methylbenzyl alcohol could lead to the efficient production of high-value derivatives.

Future research could focus on several key biocatalytic transformations:

Asymmetric Oxidation: Employing alcohol dehydrogenases (ADHs) or oxidases could facilitate the selective oxidation of the primary alcohol to the corresponding aldehyde, 4-chloro-2-fluoro-5-methylbenzaldehyde (B2486965). This aldehyde is a crucial intermediate for synthesizing various heterocyclic compounds and other fine chemicals. Biocatalytic oxidation offers mild reaction conditions and high selectivity, avoiding the over-oxidation to carboxylic acid that can occur with conventional chemical oxidants.

Enantioselective Reactions: Chiral alcohols are valuable building blocks in the pharmaceutical industry. mdpi.com While the parent molecule is not chiral, its derivatives can be. Biocatalysts, particularly lipases and esterases, could be used for the kinetic resolution of racemic esters derived from this alcohol, or for the asymmetric esterification to produce enantiomerically enriched products.

Glycosylation: Glycosyltransferases could be utilized to attach sugar moieties to the hydroxyl group, forming glycosides. Such derivatives often exhibit enhanced water solubility and modified biological activity, making them interesting candidates for pharmaceutical and cosmetic applications.

Whole-Cell Biotransformations: Marine microorganisms and engineered yeast strains have been successfully used for the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol and for the production of other aromatic compounds. mdpi.com Similar whole-cell systems could be developed to perform multi-step transformations on this compound or its precursors, potentially leading to the sustainable production of complex molecules.

| Biocatalytic Method | Potential Transformation | Enzyme/System Class | Potential Application of Product |

|---|---|---|---|

| Asymmetric Oxidation | Alcohol to Aldehyde | Alcohol Dehydrogenases (ADHs), Oxidases | Intermediate for fine chemicals, pharmaceuticals |

| Kinetic Resolution | Separation of ester enantiomers | Lipases, Esterases | Chiral building blocks for asymmetric synthesis |

| Glycosylation | Attachment of sugar moieties | Glycosyltransferases | Pharmaceuticals, cosmetics with improved properties |

| Whole-Cell Biotransformation | Multi-step synthesis | Engineered Microorganisms (e.g., Yeast) | Sustainable production of complex derivatives |

Integration into Continuous Flow Chemistry Methodologies for Scalable and Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com The synthesis and derivatization of this compound are well-suited for adaptation to flow methodologies.

Key areas for exploration include:

Improved Synthesis: The multi-step synthesis of this compound itself can be translated into a continuous flow process. This would allow for the safe handling of reactive intermediates and reagents, precise control over reaction parameters like temperature and residence time, and the potential for higher yields and purity. For instance, the oxidation of substituted toluenes or the reduction of corresponding aldehydes can be optimized in flow reactors. tubitak.gov.trresearchgate.net

Hazardous Reactions: Derivatization reactions that involve hazardous reagents (e.g., strong oxidizers, nitrating agents) can be performed more safely in microreactors, which minimize the volume of reactive material at any given time.

Telescoped Synthesis: A multi-step sequence, such as the oxidation of the alcohol to the aldehyde followed by a condensation reaction, could be "telescoped" into a single, continuous flow process without the need to isolate intermediates. mdpi.com This significantly improves efficiency and reduces waste.

Photochemistry in Flow: The aromatic ring could be a substrate for photochemical reactions. Flow photochemistry reactors provide uniform light exposure and precise temperature control, enabling reactions that are often difficult to control in batch, such as selective halogenations or cycloadditions.

| Flow Chemistry Application | Specific Process | Key Advantages |

|---|---|---|

| Scalable Synthesis | Continuous production of the title compound | Improved yield, purity, and process control |

| Enhanced Safety | Use of hazardous reagents in microreactors | Minimized risk, better heat management |

| Process Intensification | Telescoping multiple reaction steps | Reduced reaction time, less waste, no intermediate isolation |

| Novel Reactions | Photochemical transformations | Precise control, uniform irradiation, access to unique derivatives |

Exploration of Its Role in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.com Diversity-oriented synthesis (DOS) leverages such strategies to rapidly generate libraries of structurally diverse small molecules for biological screening. cam.ac.uksouralgroup.com

This compound is an ideal building block for these approaches:

Source of Electrophile: The alcohol can be oxidized in situ to the corresponding aldehyde, which can then participate as an electrophile in classic MCRs like the Ugi, Passerini, or Hantzsch reactions.

Direct Use in Catalytic MCRs: Recent advances have shown that benzyl alcohols can be used directly in palladium-catalyzed MCRs, avoiding a separate oxidation step. researchgate.netresearchgate.net This compound could be used in similar palladium-catalyzed processes to synthesize libraries of complex heterocyclic structures like quinazolinones or benzoxazoles. bohrium.comacs.org

Scaffold Diversity: The unique substitution pattern on the aromatic ring would impart distinct physicochemical properties to the resulting MCR products. By varying the other components in the MCR, a large and diverse library of novel compounds can be generated from this single, specialized building block. This aligns perfectly with the goals of DOS, which seeks to explore new areas of chemical space. cam.ac.uk

Potential in Supramolecular Chemistry as a Building Block for Self-Assembling Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional architectures is a major goal in materials science. rsc.org The halogen atoms in this compound make it a particularly interesting candidate for supramolecular assembly.

Future research avenues include:

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors and acceptors. acs.org Halogen bonds are highly directional interactions that can be used to program the assembly of molecules into specific architectures, such as tapes, ladders, or complex 3D networks. rsc.orgmdpi.com The interplay between the C-Cl···X and C-F···X interactions, along with traditional hydrogen bonds from the alcohol group, could lead to novel and robust supramolecular synthons.

Crystal Engineering: By co-crystallizing this molecule with other complementary building blocks, it may be possible to engineer new crystalline materials with tailored properties. The hydrophobic nature of halogen bonds makes them particularly useful for creating stable structures. nih.gov

Functional Materials: Self-assembled systems based on this building block could have applications in areas such as organic electronics, porous materials for gas storage, or as scaffolds for catalysis. The specific electronic properties conferred by the fluoro and chloro substituents could be harnessed to tune the optical or electronic behavior of the resulting supramolecular material.

Q & A

Basic: What are the common synthetic routes to 4-Chloro-2-fluoro-5-methylbenzyl alcohol?

Answer:

The compound is typically synthesized via reduction of its corresponding aldehyde, 4-Chloro-2-fluoro-5-methylbenzaldehyde , using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. Alternatively, catalytic hydrogenation (e.g., Pd/C or Raney Ni) can reduce the aldehyde to the alcohol. Purity control (>95%) is critical, as impurities in the aldehyde precursor (e.g., residual acids) may lead to side reactions .

Advanced: How can researchers optimize regioselectivity during the introduction of substituents in halogenated benzyl alcohols?

Answer:

Regioselectivity is influenced by directing groups and reaction conditions. For example, fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions. Stepwise synthesis (e.g., introducing chloro and fluoro groups sequentially via Friedel-Crafts or nucleophilic aromatic substitution) minimizes cross-reactivity. Computational modeling (DFT) predicts reactive sites, while HPLC monitors intermediate purity .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identifies hydroxyl (-OH) protons (δ 4.5–5.0 ppm) and aromatic protons influenced by halogen substituents.

- FTIR : Confirms hydroxyl stretches (~3200–3600 cm⁻¹) and C-F/C-Cl bonds (1000–1300 cm⁻¹).

- GC-MS : Validates molecular weight (e.g., [M]⁺ peak at m/z 188.59) and purity (>98%) .

Advanced: How do researchers resolve discrepancies in reported melting points for halogenated benzyl alcohols?

Answer:

Discrepancies (e.g., 58–60°C vs. 46–49°C for structurally similar compounds) arise from polymorphism or purity variations. Recrystallization in polar solvents (e.g., ethanol/water) standardizes crystal forms. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) distinguish polymorphs, while Karl Fischer titration quantifies residual moisture affecting thermal properties .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or GPCR-targeting compounds due to halogen-enhanced binding affinity.

- Agrochemicals : Acts as an intermediate in fungicide synthesis (e.g., analogs of trifluoromethyl-substituted pesticides).

- Material Science : Modifies polymer backbones to enhance thermal stability .

Advanced: How can computational methods predict the reactivity of halogenated benzyl alcohols in nucleophilic substitution?

Answer:

Density Functional Theory (DFT) calculates activation energies for SNAr (nucleophilic aromatic substitution) reactions. Parameters like Fukui indices identify electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF), while QSAR models correlate substituent positions with reaction rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and acids.

- Spill Management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Advanced: How does steric hindrance from methyl and halogen groups influence reaction pathways?

Answer:

The methyl group at position 5 and chloro/fluoro substituents create steric and electronic barriers. For example, in esterification reactions, bulky groups slow down acylation unless activated catalysts (e.g., DMAP) are used. Competitive inhibition studies (e.g., with thiols) quantify steric effects on nucleophilic attack .

Basic: How do researchers ensure reproducibility in synthesizing this compound?

Answer:

- Precursor Purity : Use HPLC-validated aldehydes (>98% purity).

- Reaction Monitoring : In situ FTIR tracks aldehyde reduction in real time.

- Post-Synthesis : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Advanced: What strategies mitigate dehalogenation during catalytic hydrogenation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.